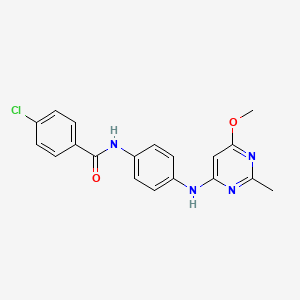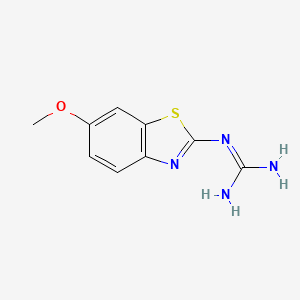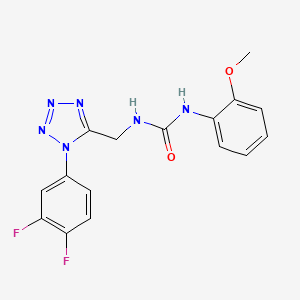
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C16H14F2N6O2 and its molecular weight is 360.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has potential applications in various chemical reactions and synthetic processes. A study by Peet (1987) illustrates the use of similar compounds in the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole, leading to the formation of unique compounds through cyclization and isomerization processes (Peet, 1987).
Morphology and Rheology in Hydrogels
Compounds structurally related to this compound have been used to study the morphology and rheology of hydrogels. Lloyd and Steed (2011) demonstrate how the physical properties of gels can be tuned by varying the identity of the anion in hydrogels formed by similar urea compounds (Lloyd & Steed, 2011).
Nonlinear Optical Properties
In the field of materials science, particularly concerning nonlinear optical parameters, derivatives of urea have been studied. Shettigar et al. (2006) explored the nonlinear optical properties of bis-chalcone derivatives doped in a polymer, demonstrating significant efficiency and potential for applications in optical limiting materials (Shettigar et al., 2006).
Corrosion Inhibition
Research by Bahrami and Hosseini (2012) highlights the use of similar urea compounds in inhibiting the corrosion of mild steel in acidic solutions, showcasing their potential as effective corrosion inhibitors (Bahrami & Hosseini, 2012).
Synthesis of Novel Compounds
Studies in synthetic chemistry, such as those by Bonacorso et al. (2003), have demonstrated the synthesis of novel pyrimidinones from reactions involving urea and other compounds, which could have various applications in medicinal and material chemistry (Bonacorso et al., 2003).
Enzyme Inhibition and Anticancer Activity
The synthesis and evaluation of urea derivatives for enzyme inhibition and anticancer activities have been a significant area of research. Mustafa et al. (2014) synthesized several urea derivatives and tested their efficacy in inhibiting various enzymes, as well as their potential as anticancer agents (Mustafa et al., 2014).
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-14-5-3-2-4-13(14)20-16(25)19-9-15-21-22-23-24(15)10-6-7-11(17)12(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONOQWPBJRPAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)
![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)

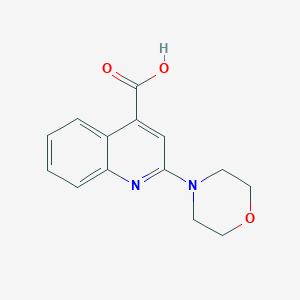
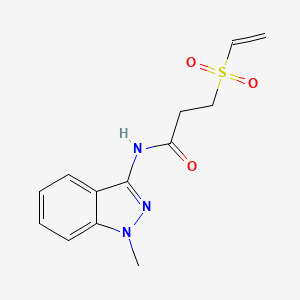
![2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593719.png)
![N-(4-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2593720.png)
![2-[4-[[N-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dimethoxyanilino]methyl]phenoxy]acetic acid](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2593728.png)
